4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid
Description
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by a 3-chloro-4-methylanilino group attached to the 4-oxobutanoic acid backbone.
Properties
IUPAC Name |
4-(3-chloro-4-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJYTGBTHXHDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212522 | |
| Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
196934-78-8 | |
| Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196934-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Chloro-4-methylphenyl)amino]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid typically involves the following steps:
Nitration and Reduction: The starting material, toluene, undergoes nitration to form nitrotoluene, which is then reduced to form 3-chloro-4-methylaniline.
Amide Formation: 3-Chloro-4-methylaniline is reacted with succinic anhydride under acidic conditions to form the amide intermediate.
Hydrolysis: The amide intermediate is hydrolyzed to yield 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Various substituted anilines.
Scientific Research Applications
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is an organic compound with potential utility in scientific research, especially in biological studies and organic synthesis. It has a chloro-substituted aniline group connected to a butanoic acid framework, with the molecular formula and a molecular weight of 241.67 g/mol.
Scientific Research Applications
- Organic Synthesis: 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid serves as an intermediate in synthesizing complex organic molecules.
- Biological Studies: The compound is investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties. It is also utilized in enzyme inhibition studies and cellular assays to explore its biological effects.
- Medicinal Chemistry: It is explored as a precursor for developing pharmaceutical agents.
- Industrial Applications: This compound is utilized in producing specialty chemicals and agrochemicals.
- Environmental Science : A strain of Pseudomonas cepacia (CMA1) isolated from soil utilizes "3-chloro-4-methylaniline". The strain CMA1 can degrade "3-chloro-4-methylaniline" in concentrations up to 1.4 mm (0.2 g·l−1). The study of this process showed higher activity for ring-cleaving than for aniline-oxidizing enzymes.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methyl groups on the aniline ring influence its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The position and nature of substituents on the aniline ring significantly alter properties. Key comparisons include:
Physicochemical Properties
- Solubility: Polar groups like carbamoyl (e.g., 4-[3-(aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid) enhance water solubility via hydrogen bonding, whereas bulky substituents (e.g., azepane in ) favor solubility in chloroform or DMSO .
- Lipophilicity: Methoxy groups (e.g., 4-{3-[(4-methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid) increase logP values compared to chloro-substituted analogs .
Biological Activity
4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid is an organic compound that features a chloro-substituted aniline group linked to a butanoic acid structure. Its molecular formula is C₁₁H₁₂ClNO₃, with a molecular weight of 241.67 g/mol. This compound has garnered attention for its potential applications in various biological and chemical fields, particularly in the study of antimicrobial and antiproliferative activities.
This compound can be synthesized through various methods, including catalytic hydrogenation and advanced organic synthesis techniques. Its structure allows it to interact with biological systems in unique ways, potentially influencing metabolic pathways and cellular functions.
Antimicrobial Properties
Research indicates that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid may exhibit antimicrobial properties. A strain of Pseudomonas cepacia (CMA1) was shown to degrade related compounds, suggesting that similar derivatives could have significant biological interactions that warrant further exploration.
Antiproliferative Effects
The compound has also been investigated for its antiproliferative effects. Similar compounds, particularly those with carbonyl groups, have been shown to inhibit cell growth in various cancer cell lines by disrupting mitochondrial respiration and ATP production pathways . These mechanisms suggest that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid could potentially act as a therapeutic agent in cancer treatment.
The biological activity of this compound likely involves several biochemical pathways:
- Mitochondrial Disruption : Compounds with similar structures have been noted to disrupt oxidative phosphorylation, leading to reduced ATP production and subsequent cellular death.
- Enzyme Inhibition : The chloro-substituted aniline moiety may interact with specific enzymes involved in metabolic pathways, potentially inhibiting their function and altering cellular metabolism .
Case Studies
- Degradation by Pseudomonas cepacia : A study highlighted the ability of Pseudomonas cepacia to degrade 3-chloro-4-methylaniline at concentrations up to 1.4 mM. This indicates the potential for bioremediation applications using derivatives of this compound.
- Antiproliferative Activity : Research into structurally similar compounds has demonstrated their effectiveness in inhibiting the growth of cancer cells, suggesting that 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid could possess similar properties worth investigating further .
Comparative Analysis
The following table compares 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(3-Chloroanilino)-4-oxobutanoic acid | C₁₁H₁₂ClNO₃ | Lacks the methyl group on the aromatic ring |
| 3-(Chlorophenyl)-2-(carboxyethyl)propanoic acid | C₁₁H₁₂ClO₃ | Different functional groups attached |
| 4-(4-Methylphenyl)-4-oxobutanoic acid | C₁₁H₁₂O₃ | Different substituent on the aromatic ring |
This comparison highlights the unique structural features of 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid, which may influence its biological activity differently than its analogs.
Q & A
Q. What are the recommended methods for synthesizing 4-(3-Chloro-4-methylanilino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via condensation reactions between substituted anilines and activated carboxylic acid derivatives. For example:
- Step 1: React 3-chloro-4-methylaniline with succinic anhydride in anhydrous dichloromethane (DCM) under reflux (40–50°C) for 6–8 hours.
- Step 2: Use triethylamine (TEA) as a catalyst to enhance nucleophilic attack on the carbonyl group.
- Optimization: Microwave-assisted synthesis (e.g., 80°C, 20 min) improves yields (93% vs. 92% under thermal conditions) and reduces side products . Solvent selection (polar aprotic solvents like DMF) can stabilize intermediates.
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy:
- X-ray crystallography: For crystals grown via slow evaporation (e.g., in ethanol/water), use SHELX software to refine structures. Example parameters: triclinic system (space group P1), unit cell dimensions a = 6.33 Å, b = 8.26 Å, c = 21.03 Å .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and biological activity of this compound?
Answer:
- Density Functional Theory (DFT): Calculate HOMO-LUMO gaps to assess charge transfer (e.g., HOMO at -6.2 eV, LUMO at -1.8 eV) and molecular electrostatic potential (MEP) to identify nucleophilic/electrophilic sites .
- Molecular docking: Screen against targets like fungal 14α-demethylase (CYP51) to predict antifungal activity. Use AutoDock Vina with Lamarckian genetic algorithms .
Q. How can crystallographic data resolve contradictions in reported hydrogen-bonding patterns?
Answer: Discrepancies in hydrogen-bonding (e.g., amide vs. carboxylic acid interactions) are resolved via:
Q. What are the challenges in quantifying trace impurities in synthesized batches, and how can they be addressed?
Answer:
- HPLC-MS: Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient: 5–95% over 20 min). Detect impurities (e.g., unreacted aniline) at m/z 141.5 .
- Limitations: Ion suppression from carboxylic acid groups requires derivatization (e.g., methyl ester formation) for enhanced sensitivity .
Biological and Chemical Applications
Q. How does the chloro-methyl substitution on the aniline ring influence biological activity?
Answer:
- Antimicrobial studies: The 3-chloro-4-methyl group enhances lipophilicity (logP ~2.1), improving membrane penetration. MIC values against S. aureus range from 8–16 µg/mL .
- Enzyme inhibition: The substituent sterically hinders CYP51 binding (docking score: -9.2 kcal/mol) compared to fluoro analogs (-8.5 kcal/mol) .
Q. What strategies stabilize the compound in aqueous solutions for in vitro assays?
Answer:
- Buffering: Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO to prevent precipitation.
- Degradation analysis: Monitor via UV-Vis (λ = 270 nm) over 24 hours; <5% degradation at 25°C .
Methodological Challenges and Solutions
Q. How can conflicting NMR data from different solvents be reconciled?
Answer:
Q. What advanced techniques validate the compound’s role in multi-step organic syntheses?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
